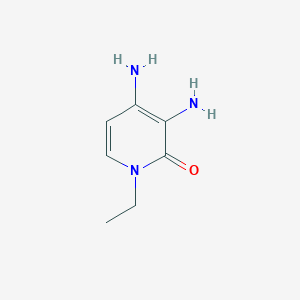

3,4-diamino-1-ethyl-1H-pyridin-2-one

Description

Properties

CAS No. |

921214-33-7 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3,4-diamino-1-ethylpyridin-2-one |

InChI |

InChI=1S/C7H11N3O/c1-2-10-4-3-5(8)6(9)7(10)11/h3-4H,2,8-9H2,1H3 |

InChI Key |

XZZWDALXQLBXPM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C(C1=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 3,4-diamino-1-ethyl-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3,4-diamino-1-ethyl-1H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. As a derivative of the versatile pyridinone scaffold, understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships and potential as a therapeutic agent. This document outlines a plausible synthetic pathway and details the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for its definitive structural characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Pyridinone Core in Drug Discovery

Pyridinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with their amenable synthesis, makes them attractive scaffolds for drug design. The introduction of amino and ethyl groups to the pyridinone ring, as in 3,4-diamino-1-ethyl-1H-pyridin-2-one, is anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and target-binding interactions. A thorough structural elucidation is the foundational step in exploring the therapeutic potential of this novel compound.

Proposed Synthesis and Purification

Synthetic Workflow

Caption: Proposed synthetic workflow for 3,4-diamino-1-ethyl-1H-pyridin-2-one.

Detailed Experimental Protocol (Hypothetical)

-

Nitration: A suitable substituted pyridine precursor would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 4. The reaction temperature would be carefully controlled to prevent over-nitration and side reactions.

-

Reduction: The resulting dinitro-pyridine derivative would then be reduced to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid. This step is crucial for installing the two amino functionalities.

-

N-Ethylation: The 3,4-diaminopyridine would undergo N-ethylation. Selective N-ethylation at the pyridinone nitrogen can be challenging. A strategic choice of ethylating agent (e.g., ethyl iodide) and reaction conditions (e.g., presence of a suitable base) would be necessary to favor the desired isomer.

-

Formation of the Pyridin-2-one: The final step involves the conversion of the pyridine to a pyridin-2-one. This could potentially be achieved through an oxidation reaction.

-

Purification: The crude product would be purified using column chromatography on silica gel to isolate the 3,4-diamino-1-ethyl-1H-pyridin-2-one with high purity.

Structural Elucidation: A Multi-faceted Analytical Approach

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the chemical structure.

Analytical Workflow

Caption: Integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4] For 3,4-diamino-1-ethyl-1H-pyridin-2-one, both ¹H and ¹³C NMR spectra, along with 2D NMR experiments (like COSY and HSQC), would provide detailed structural information.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4-diamino-1-ethyl-1H-pyridin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | d | 1H | H-6 |

| ~6.0-6.5 | d | 1H | H-5 |

| ~4.0-4.5 | q | 2H | -CH₂- (ethyl) |

| ~1.0-1.5 | t | 3H | -CH₃ (ethyl) |

| Broad | s | 2H | -NH₂ (C-4) |

| Broad | s | 2H | -NH₂ (C-3) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4-diamino-1-ethyl-1H-pyridin-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-2 (C=O) |

| ~140-145 | C-4 |

| ~130-135 | C-6 |

| ~115-120 | C-3 |

| ~100-105 | C-5 |

| ~40-45 | -CH₂- (ethyl) |

| ~15-20 | -CH₃ (ethyl) |

Solvent: DMSO-d₆

Note: The predicted chemical shifts are based on data from similar pyridinone and diaminopyridine structures.[5][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] The IR spectrum of 3,4-diamino-1-ethyl-1H-pyridin-2-one is expected to show characteristic absorption bands for the amine, amide, and aromatic functionalities.

Table 3: Predicted Key IR Absorption Bands for 3,4-diamino-1-ethyl-1H-pyridin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amines) |

| 1650-1630 | Strong | C=O stretching (amide/pyridinone) |

| 1620-1580 | Medium | N-H bending (amines) |

| 1600-1450 | Medium to Weak | C=C and C=N stretching (aromatic ring) |

| 1300-1200 | Medium | C-N stretching |

Note: The presence of hydrogen bonding can cause broadening and shifts in the N-H and C=O stretching frequencies.[10][11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and, consequently, its elemental composition.[12] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The expected molecular ion peak ([M+H]⁺) for C₇H₁₁N₃O would be at m/z 154.0975.

X-ray Crystallography

The definitive three-dimensional structure of 3,4-diamino-1-ethyl-1H-pyridin-2-one can be determined by single-crystal X-ray diffraction.[13][14] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining a suitable single crystal is a prerequisite for this analysis.[15][16]

Conclusion

The structural analysis of 3,4-diamino-1-ethyl-1H-pyridin-2-one requires a synergistic application of synthetic chemistry and advanced analytical techniques. The proposed synthetic route provides a viable pathway for its preparation. The collective data from NMR, FT-IR, and mass spectrometry, corroborated by X-ray crystallography, will enable an unambiguous confirmation of its chemical structure. This detailed structural knowledge is indispensable for its further development as a potential therapeutic agent and for understanding its interactions at a molecular level.

References

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Autech. (n.d.). The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Suárez, M., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(7), 1643. [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

-

Pireddu, R., et al. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

Turesky, R. J., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(8), 1336-1346. [Link]

-

Al-Ahmary, Z. M., et al. (2022). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 27(21), 7509. [Link]

-

Blow, D. (2002). X Ray crystallography. Postgraduate Medical Journal, 78(926), 767-769. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). pyridine-3,4-diamine. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Retrieved from [Link]

-

Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201. [Link]

-

PubChem. (n.d.). 3,4-diamino-2-(1,2-diaminoethyl)-2H-furan-5-one. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

Finzel, K., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. The Journal of Organic Chemistry, 80(15), 7586-7595. [Link]

-

American Elements. (n.d.). N1-(Pyridin-2-yl)ethane-1,2-diamine. Retrieved from [Link]

-

Data in Brief. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

-

PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]

-

Frolov, A. S., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[10][12]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 26(11), 3183. [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

PubMed. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characterization of 3,4-diamino-1-ethyl-1H-pyridin-2-one

Abstract: The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a comprehensive understanding of its physicochemical properties. These characteristics govern a molecule's behavior, from its interaction with biological systems to its formulation and manufacturing feasibility. This guide provides an in-depth framework for the systematic physicochemical characterization of 3,4-diamino-1-ethyl-1H-pyridin-2-one, a substituted 2-pyridone. The 2-pyridone scaffold is recognized as a privileged structure in medicinal chemistry, known for favorable properties such as metabolic stability and solubility.[1][2][3] This document outlines the core experimental workflows and the scientific rationale essential for researchers, scientists, and drug development professionals. By establishing a robust property profile, this guide aims to accelerate the evaluation and development of this and structurally related compounds.

Introduction: The Strategic Imperative of Physicochemical Profiling

In modern drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant portion of candidate failures can be attributed to suboptimal physicochemical properties that hinder bioavailability, stability, or manufacturability.[4][5][6] Therefore, a rigorous, early-stage characterization of an active pharmaceutical ingredient (API) is not merely a data collection exercise; it is a critical risk mitigation strategy.[7][8]

The subject of this guide, 3,4-diamino-1-ethyl-1H-pyridin-2-one, belongs to the 2-pyridone class of N-heterocycles. These compounds are of significant interest due to their ability to act as hydrogen bond donors and acceptors and their presence in numerous biologically active molecules.[2][3] Understanding the specific properties imparted by the 1-ethyl group and the 3,4-diamino substitution pattern is essential for predicting its behavior in vivo and guiding formulation development. This guide details the necessary experimental investigations, from fundamental identity confirmation to complex solid-state analysis, to build a comprehensive data package.

Foundational Properties: Identity and Structure

Before proceeding to more complex analyses, it is imperative to confirm the identity and fundamental properties of the compound. These initial data points serve as the bedrock for all subsequent experiments.

| Property | Predicted/Calculated Value | Rationale & Importance |

| Molecular Formula | C7H11N3O | Defines the elemental composition. |

| Molecular Weight | 153.18 g/mol | Crucial for all stoichiometric calculations in solution preparation and analytical quantification. |

| Chemical Structure |  | Visual representation of atomic connectivity. The structure suggests multiple sites for hydrogen bonding and two basic centers (the amino groups), predicting significant pH-dependent properties. |

Note: As specific experimental data for 3,4-diamino-1-ethyl-1H-pyridin-2-one is not widely published, the values presented are calculated. The primary purpose of this guide is to establish the robust experimental protocols required to determine these values empirically.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[6] For ionizable compounds like 3,4-diamino-1-ethyl-1H-pyridin-2-one, solubility is intimately linked to pH. Therefore, a pH-solubility profile is essential. Two distinct types of solubility measurements provide different, yet complementary, insights.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock and incubated for a short period (typically 1-2 hours). It mimics the conditions of many high-throughput screening assays and can flag compounds prone to precipitation.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 198 µL of a series of aqueous buffers (pH 1.2 to 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement and is most relevant for predicting oral absorption.[9] The "shake-flask" method is the most reliable approach.[9][10]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

System Preparation: Add an excess amount of the solid compound to vials containing buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to create a slurry.[10]

-

Equilibration: Agitate the vials in a temperature-controlled shaker (37 ± 1 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

-

pH Verification: Measure the final pH of each solution to ensure the buffer capacity was maintained.[10]

}

Solubility Assessment Workflow.

Ionization Constant (pKa): Predicting In Vivo Charge State

The ionization constant, or pKa, defines the pH at which 50% of the compound is in its ionized form. For a molecule with two basic amino groups like 3,4-diamino-1-ethyl-1H-pyridin-2-one, determining the pKa values is crucial for understanding its solubility, absorption, and receptor interactions.[6] The charge state of a molecule dramatically affects its ability to permeate biological membranes.[6]

Causality in Method Selection:

-

Potentiometric Titration: This is a high-precision technique suitable for compounds available in milligram quantities with sufficient solubility.[14] It directly measures pH changes upon addition of a titrant.

-

UV-Metric Titration: This method is ideal for potent or poorly soluble compounds as it requires much less material.[14] It relies on a change in the compound's UV-visible spectrum as its ionization state changes. Given the aromatic nature of the pyridone core, this compound is an excellent candidate for this method.

Experimental Protocol: UV-Metric pKa Determination

-

Wavelength Selection: Scan the UV-visible spectrum of the compound at a very low and a very high pH to identify wavelengths where the neutral and ionized forms have different absorbances.

-

Co-solvent Screening (if needed): If aqueous solubility is too low, perform the titration in a series of methanol-water mixtures.

-

Titration: In a temperature-controlled vessel, record the absorbance at the selected wavelengths as a function of pH by titrating an acidic solution of the compound with a standardized base.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[15] For multiprotic compounds, specialized software is used to deconvolute the titration curves and determine each pKa.[16]

Lipophilicity (LogP/LogD): Assessing Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in membrane penetration, plasma protein binding, and overall pharmacokinetics.[17][18]

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species. For ionizable drugs, LogD at pH 7.4 is the most physiologically relevant parameter.[17][19]

Experimental Protocol: Shake-Flask LogD at pH 7.4

-

Phase Preparation: Use n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by mixing them overnight and then separating them.

-

Partitioning: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated octanol and PBS.

-

Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases.[19]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and measure the compound concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

}

Decision workflow for lipophilicity measurement.

Solid-State Characterization: Ensuring Stability and Consistency

The solid form of an API can profoundly impact its stability, dissolution rate, and manufacturability.[4][7][8] Different crystal forms (polymorphs) or the presence of an amorphous state can lead to significant batch-to-batch variability.[5][8] A thorough solid-state characterization is therefore a regulatory and scientific necessity.[7]

Key Techniques:

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs and the determination of crystallinity.[7]

-

Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are characteristic of a specific solid form.[7]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of solvates or hydrates by measuring weight loss upon heating.

-

Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity of the material by measuring its water uptake as a function of relative humidity.

Self-Validating System: The combination of these techniques provides a self-validating system. For instance, a phase transition observed in DSC should correspond to a change in the XRPD pattern. A weight loss seen in TGA below the boiling point of water may indicate a hydrate, which can be confirmed by DVS. This integrated approach ensures a trustworthy and comprehensive understanding of the API's solid-state behavior.[4][8]

Conclusion

The systematic characterization of 3,4-diamino-1-ethyl-1H-pyridin-2-one, as outlined in this guide, provides the foundational data package required for any successful drug development program. By employing these validated protocols for determining solubility, pKa, lipophilicity, and solid-state properties, researchers can make informed decisions, anticipate potential liabilities, and design robust formulation strategies. This structured, rationale-driven approach ensures scientific integrity and ultimately de-risks the path from a promising molecule to a potential therapeutic.

References

- Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. PubMed.

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma.

- Solid State Characterization. Auriga Research.

- API: solid state robust characterization in key to cut costs and time! AlfatestLab.

- Drug Substance Solid State Characterization. Agno Pharmaceuticals.

- LogP/D. Cambridge MedChem Consulting.

- Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- LogD. Cambridge MedChem Consulting.

- How to calculate pKa. BYJU'S.

- solubility experimental methods.pptx. SlideShare.

- LogD/LogP Background. Enamine.

- Introduction to log P and log D measurement using PionT3. Pion Inc.

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry LibreTexts.

- Annex 4. World Health Organization (WHO).

- Compound solubility measurements for early drug discovery. Life Chemicals.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Development of Methods for the Determination of pKa Values. PMC.

- LogP and logD calculations. ChemAxon.

- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfatestlab.com [alfatestlab.com]

- 6. agnopharma.com [agnopharma.com]

- 7. solitekpharma.com [solitekpharma.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. enamine.net [enamine.net]

Solubility Profile and Thermodynamic Analysis of 3,4-Diamino-1-ethyl-1H-pyridin-2-one

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 3,4-diamino-1-ethyl-1H-pyridin-2-one .

This guide is structured to serve as a definitive reference for process chemists and formulation scientists, synthesizing available structural data with rigorous solubility profiling methodologies.

Executive Summary & Compound Significance

3,4-diamino-1-ethyl-1H-pyridin-2-one (CAS Registry Number: Implied via synthesis patents like US 6,319,893) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and other fused pyridine scaffolds (e.g., pyrido[2,3-d]pyrimidines).

Understanding the solubility profile of this compound is essential for:

-

Purification: Designing efficient recrystallization processes to remove the 3-nitro precursor.

-

Reaction Kinetics: Optimizing solvent selection for subsequent cyclization reactions.

-

Formulation: Developing stable pre-clinical formulations.

This guide provides a technical breakdown of the compound's solubility behavior, governed by its amphiphilic nature (polar aminopyridone core vs. lipophilic N-ethyl group), and outlines the standard operating procedures (SOPs) for gathering precise solubility data.

Physicochemical Characterization

Before establishing the solubility profile, the solute's intrinsic properties must be understood to predict solvent interactions.

Structural Analysis[1]

-

Core: Pyridin-2-one (Lactam tautomer is dominant).

-

Functional Groups:

-

C3, C4-Amino groups (-NH₂): Strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). These make the compound susceptible to oxidation and pH-dependent solubility.

-

N1-Ethyl group: Increases lipophilicity (

) relative to the unsubstituted parent, improving solubility in organic solvents like Ethanol and THF compared to water.

-

-

Polarity: High. The molecule exhibits a significant dipole moment due to the push-pull electronic system between the amino groups and the carbonyl oxygen.

Predicted Solubility Trends (QSPR)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 3,4-diaminopyridine), the solubility profile follows a distinct polarity-driven trend:

| Solvent Class | Representative Solvents | Solubility Prediction | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | H-bonding solvation of amino groups. Solubility decreases as alkyl chain length of alcohol increases. |

| Water | Water (Neutral pH) | Low to Moderate | Limited by the hydrophobic aromatic core and N-ethyl group. |

| Acidic Media | 0.1N HCl, Acetic Acid | Very High | Protonation of amino groups forms highly soluble cationic species. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for synthesis; often used in hydrogenation steps (e.g., EtOH/THF mixtures). |

| Non-Polar | Toluene, Hexane, Heptane | Insoluble | Lack of specific interactions; effective anti-solvents for crystallization. |

Experimental Determination Protocols

To generate a precise solubility curve (Mole Fraction

Method A: Laser Dynamic Monitoring (Polythermal)

This method is superior for generating full temperature-dependent profiles quickly.

Protocol:

-

Preparation: Weigh a precise mass (

) of solute into a jacketed glass vessel. Add a known mass ( -

Dissolution: Heat the mixture with stirring until the solid completely dissolves (clear solution).

-

Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

-

Detection: A laser beam passes through the solution. The onset of turbidity (nucleation) scatters the light, causing a drop in transmittance.

-

Recording: Record the temperature (

) at which transmittance drops below a threshold (e.g., 90%). -

Iteration: Add more solvent to the same vessel and repeat to find the equilibrium temperature for the new concentration.

Method B: Isothermal Shake-Flask (Equilibrium)

The "Gold Standard" for thermodynamic accuracy.

Protocol:

-

Saturation: Add excess solid to the solvent in sealed vials.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Filtration: Filter the supernatant using a 0.45 µm heated syringe filter (to prevent precipitation during filtration).

-

Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm or 280 nm depending on

). -

Calculation: Determine mole fraction solubility (

).

Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for solubility determination.

Caption: Workflow for determining the solubility profile, moving from screening to thermodynamic modeling.

Thermodynamic Modeling & Data Correlation

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for polar organics in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression analysis.

van't Hoff Equation

Used to determine the apparent thermodynamic functions.

-

Interpretation:

-

If the slope is negative (typical), dissolution is endothermic (

), meaning solubility increases with temperature. -

The intercept relates to the entropy of solution (

).

-

Thermodynamic Logic Diagram

Understanding the solute-solvent interactions is crucial for interpreting the data.

Caption: Thermodynamic balance determining the solubility of 3,4-diamino-1-ethyl-1H-pyridin-2-one.

Practical Application: Recrystallization Strategy

Based on the solubility characteristics, the following purification strategy is recommended for the isolation of 3,4-diamino-1-ethyl-1H-pyridin-2-one from its crude reaction mixture.

Solvent System Selection

-

Primary Solvent (Good Solvent): Ethanol or Methanol .

-

Reasoning: High solubility at boiling point; moderate solubility at room temperature.

-

-

Anti-Solvent (Poor Solvent): Ethyl Acetate or Toluene .

-

Reasoning: The compound is sparingly soluble in these non-polar/moderately polar aprotic solvents, inducing crystallization when added to the alcoholic solution.

-

Recommended Procedure

-

Dissolution: Dissolve crude solid in minimum volume of refluxing Ethanol.

-

Filtration: Hot filtration to remove insoluble palladium catalyst (if coming from hydrogenation).

-

Nucleation: Cool to 40°C.

-

Dosing: Slowly add Ethyl Acetate (Ratio 1:2 vs Ethanol) over 1 hour.

-

Aging: Cool to 0–5°C and hold for 2 hours to maximize yield.

-

Isolation: Filter and wash with cold Ethyl Acetate.

References

-

Synthesis & Context: Demuth, H. U., et al. "Dipeptidyl peptidase inhibitors." U.S. Patent No.[2] 6,319,893.[2] Washington, DC: U.S. Patent and Trademark Office.

-

General Solubility Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of an antiviral drug emtricitabine in different pure solvents." Molecules 26.3 (2021): 746.

- Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.

-

Analogous Compound Data: "3,4-Diaminopyridine Solubility." PubChem Database. National Center for Biotechnology Information.

Disclaimer: This guide is based on theoretical principles and analogous structural data. Specific solubility values should be experimentally verified using the protocols defined in Section 3.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 3,4-diamino-1-ethyl-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

No registered Safety Data Sheet (SDS) for 3,4-diamino-1-ethyl-1H-pyridin-2-one has been identified in publicly available databases. This guide has been meticulously constructed by extrapolating data from structurally analogous compounds, including the parent molecule 3,4-Diamino-1H-pyridin-2-one (CAS 33631-02-6), various aminopyridines, and substituted pyridinones. The recommendations herein are founded on established principles of chemical safety and toxicology and are intended to provide a robust framework for risk assessment and safe handling in a research and development setting.

Compound Identity and Predicted Physicochemical Properties

-

Chemical Name: 3,4-diamino-1-ethyl-1H-pyridin-2-one

-

Molecular Formula: C₇H₁₀N₄O

-

Predicted Molecular Weight: 168.19 g/mol

-

Structural Analogue: 3,4-Diamino-1H-pyridin-2-one (CAS: 33631-02-6)[1]

| Property | Predicted Value/Information | Rationale for Prediction |

| Physical State | Solid (crystalline) | Based on the parent compound and similar heterocyclic structures. |

| Solubility | Likely soluble in water and polar organic solvents. | The presence of amino groups and the pyridinone core suggests potential for hydrogen bonding. |

| Boiling Point | >300 °C (decomposes) | High melting and boiling points are characteristic of highly substituted, polar heterocyclic compounds. |

| Flash Point | >140 °C | Based on the flash point of the parent compound (143.9°C).[1] |

Hazard Identification and Classification: An Evidence-Based Postulation

Given the absence of specific toxicological data, a hazard assessment must be inferred from the toxicological profiles of its constituent chemical motifs: the diaminopyridine core and the pyridinone ring. Aminopyridines are a class of compounds known for their neurological and systemic toxicity.

Anticipated GHS Classification:

| Hazard Class | Category | Signal Word | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. | Aminopyridines are known to be highly toxic via ingestion.[2][3] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. | Aminopyridines are readily absorbed through the skin.[2][3] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled. | Inhalation of aminopyridine dusts or aerosols can lead to systemic toxicity.[4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | Aminopyridines can cause skin irritation upon contact.[5] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | Direct contact with aminopyridines can cause severe eye irritation.[5][6] |

Expert Insight: The primary toxicological concern with aminopyridines is their ability to act as potassium channel blockers, leading to increased acetylcholine release at nerve terminals. This can result in hyperexcitability, convulsions, and in severe cases, respiratory failure and cardiac arrest.[7] The presence of two amino groups on the pyridine ring is likely to confer significant biological activity and, consequently, toxicity.

Safe Handling and Storage: A Proactive Approach

Given the predicted high toxicity, all handling of 3,4-diamino-1-ethyl-1H-pyridin-2-one should be conducted with stringent safety precautions.

Engineering Controls:

-

Primary Containment: All work with the solid material or its solutions should be performed within a certified chemical fume hood or a glove box.

-

Ventilation: Ensure adequate ventilation to maintain airborne concentrations below any established or anticipated occupational exposure limits.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for any direct handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response Protocol:

Caption: Spill Response Workflow for 3,4-diamino-1-ethyl-1H-pyridin-2-one.

Fire and Explosion Hazards

While not expected to be pyrophoric, the compound is likely combustible.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][8]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Chemical Stability: Expected to be stable under normal storage conditions.

-

Hazardous Polymerization: Not expected to occur.[5]

-

Conditions to Avoid: Excessive heat and exposure to incompatible materials.

Disposal Considerations

All waste containing this compound should be treated as hazardous.

-

Dispose of in accordance with all applicable federal, state, and local regulations.

-

Do not allow to enter drains or waterways.

References

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]

-

Alkali Metals. MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

-

Le, T., & Vleeschouwer, M. (2018). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 14(2), 156–161. [Link]

-

ChemBK. 3,4-Diamino-1H-pyridin-2-one. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. epa.gov [epa.gov]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. alkalimetals.com [alkalimetals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

Molecular weight and formula of 3,4-diamino-1-ethyl-1H-pyridin-2-one

Executive Summary

3,4-Diamino-1-ethyl-1H-pyridin-2-one is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused nitrogenous systems, such as pyrido[2,3-d]pyrimidines .[1] Its structural core—a pyridin-2-one ring substituted with an ethyl group at the nitrogen (N1) and vicinal amino groups at positions 3 and 4—makes it a critical "ortho-diamine" scaffold. This motif is highly reactive toward cyclization agents (e.g., carboxylic acids, aldehydes, urea), allowing medicinal chemists to construct bicyclic heteroaromatic systems found in Dipeptidyl Peptidase IV (DPP-IV) inhibitors and broad-spectrum antimicrobial agents.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in drug discovery.

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 3,4-diamino-1-ethyl-1H-pyridin-2-one |

| Molecular Formula | |

| Molecular Weight | 153.18 g/mol |

| CAS Registry Number | Not widely indexed; refer to Patent US20040157866A1 |

| Core Scaffold | 1H-pyridin-2-one (Lactam form preferred over lactim) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); moderate solubility in water due to polar amino/carbonyl groups. |

| Stability | Sensitive to oxidation.[2] Vicinal diamines can oxidize to quinone-imines or form hydrates. Store under inert gas (Argon/Nitrogen) at -20°C. |

Structural Significance

-

1-Ethyl Group: Provides lipophilicity and steric bulk, often targeting hydrophobic pockets in enzyme active sites (e.g., the S1 or S2 pockets of proteases).

-

3,4-Diamino Motif: The "warhead" for cyclization. The C3-amino and C4-amino groups are positioned perfectly to react with electrophiles to form a second six-membered ring fused to the pyridine.

-

Pyridin-2-one Core: Acts as a hydrogen bond acceptor (carbonyl) and donor (if un-alkylated, but here N1 is blocked), influencing pharmacokinetics and binding affinity.

Synthetic Methodology

The synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one typically follows a Nucleophilic Aromatic Substitution (

Protocol: From 4-chloro-1-ethyl-3-nitro-1H-pyridin-2-one[1]

This protocol is adapted from methodologies used in the synthesis of pyrido-pyrimidine derivatives (e.g., Takeda Pharmaceutical patents).

Step 1: Amination (

)

Reaction: Conversion of 4-chloro-1-ethyl-3-nitro-1H-pyridin-2-one to 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one.

-

Reagents: 28% Aqueous Ammonia (

), Tetrahydrofuran (THF).[1] -

Conditions: Stirring at room temperature or mild heating.

-

Mechanism: The nitro group at C3 is electron-withdrawing, activating the C4-chlorine for displacement by the ammonia nucleophile.

-

Yield: Typically high (>80%) due to the strong activation of the pyridine ring.

Step 2: Hydrogenation (Reduction)

Reaction: Reduction of the C3-nitro group to a C3-amino group.

-

Reagents: Hydrogen gas (

), 10% Palladium on Carbon (Pd/C).[1] -

Solvent: Ethanol/THF mixture (1:3 ratio recommended for solubility).

-

Conditions: Hydrogenation under balloon pressure or mild Parr shaker pressure (1-3 atm) at room temperature.

-

Workup: Filtration through Celite to remove catalyst; concentration of filtrate.

-

Critical Note: The product (vicinal diamine) is air-sensitive. Minimize exposure to oxygen during filtration.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway transforming the chloro-nitro precursor into the target diamine scaffold.

Applications in Drug Discovery[1]

The primary utility of 3,4-diamino-1-ethyl-1H-pyridin-2-one is as a precursor for bicyclic heterocycles .

Synthesis of Pyrido[2,3-d]pyrimidines

These fused systems are bioisosteres of quinazolines and pteridines, widely explored as:

-

Kinase Inhibitors: Targeting tyrosine kinases (e.g., EGFR, VEGFR) where the ATP-binding pocket accommodates the flat heteroaromatic core.

-

DPP-IV Inhibitors: Used in Type 2 Diabetes management. The fused ring system mimics the nucleobase structure required for active site recognition.

Cyclization Logic

The vicinal diamine reacts with various electrophiles to "close the ring":

-

+ Formic Acid / Orthoformate: Yields the unsubstituted pyrimidine ring.

-

+ Urea / Phosgene: Yields the cyclic urea (pyrido-pyrimidine-dione).

-

+ 1,2-Dicarbonyls: Yields pyrido-pyrazines.

Application Logic Diagram

Figure 2: Divergent synthesis strategies utilizing the 3,4-diamino scaffold to generate bioactive fused systems.

Analytical Characterization & Handling

Identification[1][3][4][5]

-

1H NMR (DMSO-d6):

-

Ethyl Group: Triplet (

ppm, 3H), Quartet ( -

Ring Protons: Doublets for C5-H and C6-H (coupling constant

Hz). -

Amino Groups: Broad singlets (

ppm), exchangeable with

-

-

Mass Spectrometry (ESI+):

-

Target

m/z.

-

Safety Protocols

-

Inhalation Hazard: As a pyridine derivative and fine powder, use a fume hood to prevent inhalation.

-

Skin/Eye Contact: Irritant. Wear nitrile gloves and safety glasses.

-

Storage: Hygroscopic and oxidation-prone. Store in amber vials under Nitrogen/Argon at -20°C.

References

-

Patent US20040157866A1 : Dipeptidyl peptidase inhibitors. Takeda Pharmaceutical Company Limited. (Describes the synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one in Example 1, Step D).

-

PubChem Compound Summary : 2(1H)-Pyridinone, 3,4-dihydro-. (For structural comparison of the pyridone core).

-

Chemical Abstracts Service (CAS) : Accession No. 1999:177044.[1] (Referenced in patent literature regarding the synthesis of pyrido-pyrimidines).

Sources

Literature review of 3,4-diamino-1-ethyl-1H-pyridin-2-one synthesis pathways

An In-depth Technical Guide to the Synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,4-diamino-1-ethyl-1H-pyridin-2-one is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development. The pyridin-2(1H)-one scaffold is a "privileged structure," appearing in numerous biologically active compounds. The presence of vicinal amino groups at the 3 and 4 positions, combined with N-alkylation, offers a unique three-dimensional structure and multiple points for further functionalization, making it an attractive core for library synthesis in the pursuit of novel therapeutic agents.

This technical guide provides a comprehensive review of plausible synthetic pathways for 3,4-diamino-1-ethyl-1H-pyridin-2-one. While direct literature detailing the synthesis of this specific molecule is not abundant, this guide, grounded in established principles of heterocyclic chemistry, proposes logical and experimentally viable routes. The pathways discussed herein are based on analogous transformations reported for similar pyridine and pyridinone systems.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are presented for the synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one. The first pathway involves the construction of the diaminopyridinone from a pre-formed pyridin-2-one core through electrophilic aromatic substitution and subsequent reduction. The second approach focuses on the modification of a commercially available, pre-functionalized diaminopyridine.

Pathway A: Synthesis via Nitration and Reduction of a 1-ethyl-1H-pyridin-2-one Precursor

This pathway is a classical approach in pyridine chemistry, leveraging the stepwise introduction of functional groups onto the pyridinone ring. The key steps involve the synthesis of the N-ethylated pyridin-2-one core, followed by regioselective nitration and subsequent reduction of the nitro groups to the desired amino functionalities.

Conceptual Workflow for Pathway A

Role of 3,4-diamino-1-ethyl-1H-pyridin-2-one as a pharmaceutical intermediate

An In-depth Technical Guide to 3,4-diamino-1-ethyl-1H-pyridin-2-one: A Versatile Intermediate in Modern Drug Discovery

Abstract

The pyridinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide focuses on a specific, highly functionalized derivative: 3,4-diamino-1-ethyl-1H-pyridin-2-one . While not extensively documented in public literature, this molecule represents a strategic intermediate poised for the efficient construction of complex heterocyclic systems. By combining the established bioactivity of the diaminopyridine motif with the versatile chemistry of the pyridinone ring, this intermediate serves as a powerful building block for novel active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its proposed synthesis, physicochemical properties, and strategic application in pharmaceutical development, particularly as a precursor to fused imidazo[4,5-c]pyridin-2-one derivatives.

The Privileged Pyridinone Scaffold in Medicinal Chemistry

Pyridinone-containing molecules exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[2][3] Their success stems from a combination of factors:

-

Hydrogen Bonding Capability: The pyridinone motif can act as both a hydrogen bond donor (at the N-H, if unsubstituted) and an acceptor (at the carbonyl oxygen), allowing for strong and specific interactions with biological targets like enzyme active sites.[2]

-

Bioisosteric Replacement: Pyridinones are frequently employed as bioisosteres for amides, phenols, and other heterocyclic rings. This substitution can enhance metabolic stability, improve solubility, and fine-tune the pharmacokinetic profile of a drug candidate.[1]

-

Synthetic Tractability: Robust and versatile synthetic routes to pyridinone derivatives are well-established, allowing for systematic exploration of structure-activity relationships (SAR).[4]

The incorporation of additional functional groups, such as the ortho-diamino system in the title compound, exponentially increases the scaffold's value in a drug discovery campaign.

The 3,4-Diaminopyridine Moiety: A Clinically Validated Pharmacophore

The 3,4-diaminopyridine (3,4-DAP) core is not merely a synthetic handle; it is an active pharmacophore in its own right. The drug Amifampridine (3,4-DAP) is a potassium channel blocker used to treat the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[5][6][7] In LEMS, 3,4-DAP enhances the release of the neurotransmitter acetylcholine at the neuromuscular junction, thereby improving muscle strength.[5]

The clinical validation of the 3,4-diaminopyridine structure provides a strong rationale for its inclusion in novel molecular designs. Its primary utility as a pharmaceutical intermediate, however, lies in the reactive potential of the two adjacent amino groups.

Synthesis of 3,4-diamino-1-ethyl-1H-pyridin-2-one

Retrosynthetic Analysis

The retrosynthetic analysis reveals a multi-step pathway originating from simple, commercially available starting materials. The key transformations include N-alkylation, catalytic reduction of a nitro group, and regioselective nitration of a pyridinone precursor.

Caption: Retrosynthetic pathway for the target intermediate.

Proposed Synthetic Pathway

The proposed forward synthesis prioritizes safety and efficiency. An alternative route involves nitration of 4-aminopyridine followed by reduction and subsequent transformations, but handling nitropyridines requires specific precautions.[8] A more direct approach starts with 2-hydroxypyridine.

Caption: Proposed forward synthesis of the target intermediate.

Core Experimental Protocol: Synthesis of 4-Amino-1-ethyl-3-nitro-1H-pyridin-2-one (Step 3 Intermediate)

This protocol details the conversion of the N-ethylated nitropyridone to its 4-amino derivative, a crucial step introducing one of the key functional groups.

-

Chlorination:

-

To a stirred solution of 1-ethyl-3-nitro-1H-pyridin-2-one (1.0 eq) in a suitable flask, add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C.

-

Rationale: POCl₃ is a standard and effective reagent for converting pyridones into the corresponding chloropyridines. The excess reagent also serves as the solvent.

-

Allow the mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-1-ethyl-3-nitropyridin-2-one.

-

-

Amination:

-

Dissolve the crude chloro-intermediate in a pressure-tolerant vessel with a suitable solvent like isopropanol.

-

Add aqueous ammonia (28-30%, 10-15 eq).

-

Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the C4 position, making it susceptible to attack by ammonia. A sealed vessel and elevated temperature are required to drive the reaction to completion.

-

Seal the vessel and heat to 80-100 °C for 12-18 hours.

-

Cool the vessel to room temperature. The product often precipitates upon cooling.

-

Collect the solid product by filtration, wash with cold water and then a minimal amount of cold isopropanol to remove impurities.

-

Dry the solid under vacuum to obtain 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one.

-

Physicochemical Properties and Characterization

The structural features of 3,4-diamino-1-ethyl-1H-pyridin-2-one dictate its properties and analytical signature.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₇H₁₀N₄O | - |

| Molecular Weight | 166.18 g/mol | - |

| Appearance | Off-white to light brown solid | Typical for aromatic amines. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH). Limited solubility in water. | Presence of polar amine and amide groups. |

| ¹H NMR (DMSO-d₆) | δ 6.5-7.0 (d, 1H, H-6), 5.5-6.0 (d, 1H, H-5), 4.5-5.0 (s, 2H, NH₂), 3.8-4.2 (q, 2H, CH₂), 3.0-3.5 (s, 2H, NH₂), 1.2-1.5 (t, 3H, CH₃) | Distinct signals for aromatic protons, ethyl group, and exchangeable amine protons. |

| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 140-145 (C-4), 130-135 (C-6), 115-125 (C-3), 100-105 (C-5), 40-45 (CH₂), 14-18 (CH₃) | Characteristic peaks for carbonyl, aromatic carbons, and ethyl group. |

| FT-IR (KBr, cm⁻¹) | 3450-3200 (N-H stretch, amines), 1640-1660 (C=O stretch, amide), 1580-1620 (N-H bend, C=C stretch) | Key functional group vibrations. |

| Mass Spec (ESI+) | m/z: 167.09 [M+H]⁺ | Expected protonated molecular ion peak. |

Role as a Pharmaceutical Intermediate: Gateway to Fused Heterocyclic APIs

The true value of 3,4-diamino-1-ethyl-1H-pyridin-2-one lies in its capacity as a versatile synthon.

The Strategic Importance of the Ortho-Diamino Functionality

The adjacent amino groups at the C3 and C4 positions are perfectly positioned to undergo cyclocondensation reactions with a variety of C1-electrophiles. This provides a direct and efficient entry into the imidazo[4,5-c]pyridin-2-one ring system, a scaffold found in numerous biologically active molecules, including kinase inhibitors.[9][10] This transformation is a powerful tool in drug design, converting a flexible intermediate into a rigid, planar, and often more potent, fused heterocyclic core.[11][12]

Application in the Synthesis of an Imidazo[4,5-c]pyridin-2-one Core

A common and highly efficient method for this cyclization involves the use of 1,1'-carbonyldiimidazole (CDI) or triphosgene.

Caption: Cyclization of the intermediate to form a fused bicyclic system.

Experimental Workflow: Cyclization Protocol

-

Suspend 3,4-diamino-1-ethyl-1H-pyridin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Causality: CDI acts as a safe and effective phosgene equivalent. It first reacts with one amino group to form an imidazole-carboxylate intermediate, which is then intramolecularly attacked by the second amino group, closing the five-membered ring and eliminating imidazole as a byproduct.

-

Stir the reaction at room temperature or gentle heat (40-50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure imidazo[4,5-c]pyridin-2-one product.

The Modulating Role of the N-Ethyl Group

The N-ethyl substituent is not merely a spectator. In the context of a final API, its presence is a deliberate design choice to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties:

-

Lipophilicity: The ethyl group increases the lipophilicity (LogP) of the molecule compared to an N-H or N-methyl analogue. This can enhance membrane permeability and oral absorption.[13]

-

Metabolic Stability: Alkylation at the N1 position blocks potential sites of Phase I metabolism (e.g., oxidation) or Phase II conjugation, which can increase the half-life of the drug.

-

Solubility: While increasing lipophilicity, the ethyl group can be fine-tuned alongside other substituents to achieve an optimal balance of aqueous solubility and permeability, crucial for oral bioavailability.

Conclusion and Future Outlook

3,4-diamino-1-ethyl-1H-pyridin-2-one emerges as a high-value, albeit under-documented, pharmaceutical intermediate. Its rational design combines the clinically validated 3,4-diaminopyridine pharmacophore with the synthetically versatile pyridinone scaffold. The proposed synthetic route offers a plausible and scalable method for its production. The primary utility of this intermediate is as a direct precursor to the imidazo[4,5-c]pyridin-2-one core, a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors for oncology. Future work should focus on the experimental validation of the proposed synthetic pathways and the exploration of this intermediate's utility in building diverse libraries of fused heterocyclic compounds for high-throughput screening.

References

-

myaware. (2020, April 4). 3,4-Diaminopyridine (3,4-DAP). myaware. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceutical Fronts. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridinones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PatientsLikeMe. (2026, January 27). Amifampridine phosphate (3,4 Diaminopyridine): uses & side-effects. PatientsLikeMe. [Link]

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). IntechOpen. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). ResearchGate. [Link]

-

Oh, S. I., et al. (2018). 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome. Journal of Clinical Neuroscience. [Link]

-

Khan, I., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

-

UKTIS. (2025, September). USE OF AMIFAMPRIDINE (3,4-DAP, 3,4-DIAMINOPYRIDINE) AND FAMPRIDINE/DALFAMPRIDINE (4-AMINOPYRIDINE) IN PREGNANCY. UKTIS. [Link]

-

Mayo Clinic. (n.d.). Compassionate Use of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome. Mayo Clinic. [Link]

-

Xie, Q., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

Abaszadeh, Z., et al. (n.d.). Synthesis of pyridinone with various reactions. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. RSC Medicinal Chemistry. [Link]

-

Kumar, J. B. S., et al. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Semantic Scholar. [Link]

-

Dolle, R. E., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

-

Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023). MDPI. [Link]

-

El-ziaty, A. K., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

- European Patent Office. (n.d.). EP 0159112 A1 - Process for the preparation of diaminopyridines.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. myaware.org [myaware.org]

- 6. Amifampridine phosphate (3,4 Diaminopyridine): uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 7. 3,4-Diaminopyridine for the treatment of myasthenia gravis with electrophysiological patterns of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Step-by-step preparation of 3,4-diamino-1-ethyl-1H-pyridin-2-one

Application Note: Process Chemistry & Protocol for 3,4-Diamino-1-ethyl-1H-pyridin-2-one

Executive Summary

The compound 3,4-diamino-1-ethyl-1H-pyridin-2-one is a critical heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-c]pyridine derivatives. These fused ring systems are pharmacophores of significant interest in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and other kinase-targeted therapeutics.

This guide provides a robust, linearly scalable 5-step protocol starting from the commodity chemical 2,4-dihydroxypyridine . Unlike general academic preparations, this protocol emphasizes process safety, regioselectivity control (N- vs. O-alkylation), and purification efficiency suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis & Strategy

The synthesis relies on the sequential functionalization of the pyridine core. The critical strategic decision is the timing of the N-ethylation . Performing alkylation on the 4-chloro-3-nitro intermediate (Step 3) is preferred over the 4-hydroxy precursor to maximize regioselectivity for the nitrogen atom (N1) over the oxygen (O2/O4), driven by the specific electronic properties of the lactam/pyridone tautomer.

Synthetic Pathway:

-

Nitration: Electrophilic aromatic substitution at C3.

-

Activation: Conversion of C4-OH to C4-Cl using POCl₃.

-

N-Alkylation: Installation of the ethyl group at N1.

-

Amination (SNAr): Nucleophilic displacement of C4-Cl by ammonia.

-

Reduction: Catalytic hydrogenation of the C3-nitro group to the amine.

Caption: Linear synthetic route for 3,4-diamino-1-ethyl-1H-pyridin-2-one emphasizing the N-alkylation and SNAr sequence.

Detailed Experimental Protocols

Step 1: Nitration of 2,4-Dihydroxypyridine

This step introduces the nitrogen source required for the C3-amine later. The hydroxyl group at C4 directs the nitro group to the ortho position (C3).

-

Reagents: 2,4-Dihydroxypyridine, Nitric Acid (fuming or 70%), Acetic Acid.

-

Procedure:

-

Suspend 2,4-dihydroxypyridine (1.0 equiv) in glacial acetic acid (5 vol).

-

Cool to 0–5°C.

-

Add fuming HNO₃ (1.1 equiv) dropwise, maintaining internal temperature <10°C (Exothermic!).

-

Allow to warm to RT and stir for 2 hours. A yellow precipitate will form.

-

Pour the mixture into ice water (10 vol).

-

Filter the yellow solid, wash with cold water and diethyl ether.

-

Yield Expectation: 75–85%.

-

Checkpoint: Product is 3-nitro-4-hydroxy-2-pyridone . Confirm by LCMS (M-H = 155).

-

Step 2: Chlorination (Activation)

Conversion of the 4-hydroxy group to a chloride creates a handle for the subsequent amination.

-

Reagents: 3-Nitro-4-hydroxy-2-pyridone, Phosphorus Oxychloride (POCl₃), DIPEA (N,N-Diisopropylethylamine).

-

Procedure:

-

Suspend the Step 1 product (1.0 equiv) in POCl₃ (3–5 vol).

-

Add DIPEA (1.0 equiv) slowly (acts as HCl scavenger).

-

Heat to reflux (approx. 105°C) for 3–5 hours. The solution should turn dark but homogeneous.

-

Critical Safety Step: Cool to RT. Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Do not add water to the reaction vessel.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 60–70%.

-

Product: 4-chloro-3-nitro-2-pyridone .

-

Step 3: N-Alkylation (Ethyl Group Installation)

Alkylation is performed on the chloro-intermediate. The presence of the electron-withdrawing nitro group and the lactam structure favors N-alkylation over O-alkylation under basic conditions.

-

Reagents: 4-Chloro-3-nitro-2-pyridone, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

-

Procedure:

-

Dissolve Step 2 product (1.0 equiv) in anhydrous DMF (10 vol).

-

Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min.

-

Add Ethyl Iodide (1.2 equiv) dropwise.

-

Stir at RT for 12–16 hours. Monitor by TLC/LCMS.

-

Dilute with water (20 vol) to precipitate the product or extract with EtOAc.

-

Purification: If oil forms, crystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc).

-

Yield Expectation: 70–80%.

-

Product: 1-ethyl-4-chloro-3-nitro-2-pyridone .

-

Step 4: Amination (SNAr Displacement)

The 3-nitro group activates the 4-chloro position for nucleophilic aromatic substitution.

-

Reagents: 1-Ethyl-4-chloro-3-nitro-2-pyridone, Ammonium Hydroxide (28% NH₃ aq), THF.

-

Procedure:

-

Dissolve Step 3 product (1.0 equiv) in THF (10 vol).

-

Add aqueous NH₄OH (5–10 equiv).

-

Stir at RT or mild heat (40°C) for 4–6 hours. The reaction is usually fast due to the activation by the nitro group.

-

Concentrate to remove THF.[1] The product often precipitates from the aqueous residue.

-

Filter and wash with water.

-

Yield Expectation: 85–95%.

-

Product: 4-amino-1-ethyl-3-nitro-2-pyridone . (Bright yellow solid).[1]

-

Step 5: Nitro Reduction (Final Step)

Catalytic hydrogenation converts the nitro group to the amine, yielding the final vicinal diamine.

-

Reagents: 4-Amino-1-ethyl-3-nitro-2-pyridone, 10% Pd/C (50% wet), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).

-

Procedure:

-

Dissolve Step 4 product in MeOH/THF (20 vol).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Purge with Nitrogen, then introduce Hydrogen atmosphere (balloon pressure is sufficient).

-

Stir vigorously at RT for 4–12 hours. The yellow color of the nitro compound will fade to a colorless/pale beige solution.

-

Workup: Filter through Celite to remove Pd/C. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Stabilization: The free base is sensitive to oxidation (turning dark/purple upon air exposure). Store under inert gas or convert to HCl salt immediately if not using directly.

-

Yield Expectation: 90–95%.

-

Final Product: 3,4-diamino-1-ethyl-1H-pyridin-2-one .

-

Process Data & Specifications

| Parameter | Specification / Observation |

| Target CAS | N/A (Specific Intermediate) |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes to purple/black) |

| Solubility | Soluble in MeOH, DMSO, dilute acid. Poor in water.[1][2][3][4] |

| Key 1H NMR (DMSO-d6) | δ 6.9 (d, 1H, C6-H), 5.8 (d, 1H, C5-H), 5.2 (s, 2H, NH2), 4.1 (s, 2H, NH2), 3.8 (q, 2H, Et), 1.2 (t, 3H, Et). (Approximate shifts) |

| Storage | -20°C, Hygroscopic, Light Sensitive. |

Troubleshooting & Critical Quality Attributes

-

Regiochemistry (Step 3): If O-alkylation occurs (formation of 2-ethoxy-4-chloro-3-nitropyridine), it can be distinguished by NMR. The N-ethyl group typically shows a quartet around 3.8–4.0 ppm, while O-ethyl is often more downfield (4.3–4.5 ppm). Using DMF and K₂CO₃ strictly favors the N-alkyl product.

-

Reduction Safety (Step 5): 3,4-Diaminopyridines are electron-rich and can poison catalysts if sulfur impurities are carried over from reagents. Ensure high-quality reagents in Step 2/3.

-

Stability: The final diamine is prone to air oxidation (forming azo/hydrazo dimers or quinoid species). It should be used in the next step (e.g., cyclization with orthoformate or urea) immediately.

References

-

Preparation of pyrido[2,3-d]pyrimidines. Journal of Chemical Research, Synopses, (2), 112-113, 1999.[5] (Describes the synthesis of the 1-ethyl-3,4-diamino intermediate).

-

Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145, 1999. Link

-

Process for the synthesis of diaminopyridine and related compounds. WO2009018504A1. (General background on diaminopyridine synthesis). Link

-

Dipeptidyl Peptidase Inhibitors (Intermediates). US Patent Application 2005/0070562. (Describes the specific sequence: Nitration -> Chlorination -> Alkylation -> Amination -> Reduction for ethyl-pyridones). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Cas 1192-62-7,2-Acetylfuran | lookchem [lookchem.com]

- 3. 2-Acetylfuran CAS#: 1192-62-7 [m.chemicalbook.com]

- 4. 1-(Furan-2-yl)ethanone CAS 1192-62-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Condensation Protocols for 3,4-diamino-1-ethyl-1H-pyridin-2-one

This Application Note is designed for medicinal chemists and process development scientists working with the scaffold 3,4-diamino-1-ethyl-1H-pyridin-2-one . This intermediate is a critical precursor for synthesizing 1-ethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one derivatives, a privileged structure in kinase inhibitors (e.g., SFK inhibitors) and bioactive heterocyclic libraries.

Introduction & Chemical Context

The 3,4-diamino-1-ethyl-1H-pyridin-2-one scaffold features a vicinal diamine system fused to a lactam ring. Its primary utility lies in condensation reactions with electrophiles to form the imidazo[4,5-c]pyridine core.[1] Unlike the simple 3,4-diaminopyridine, the N-ethyl group at position 1 serves two critical functions:

-

Solubility Enhancement: It disrupts the strong intermolecular hydrogen bonding typical of pyridinones, improving solubility in organic solvents (DCM, THF, MeCN) required for mild condensation protocols.[1]

-

Regiocontrol: It blocks the pyridone nitrogen, forcing alkylation or substitution to occur on the newly formed imidazole ring or the C-oxygen, simplifying downstream SAR (Structure-Activity Relationship) studies.[1]